molecular formula C12H13N3O2 B14901206 n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide

n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B14901206
M. Wt: 231.25 g/mol
InChI Key: ZBKXRENCEUWATR-UHFFFAOYSA-N
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Description

n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the m-Tolyloxy Group: This step involves the reaction of the pyrazole intermediate with m-tolyl alcohol or its derivatives in the presence of a suitable catalyst.

    Acetamide Formation: The final step includes the acylation of the pyrazole derivative with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the m-tolyloxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur, especially at the acetamide group, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the m-tolyloxy group are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Catalysts: Acidic or basic catalysts, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The m-tolyloxy group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    n-(1h-Pyrazol-4-yl)-2-(p-tolyloxy)acetamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    n-(1h-Pyrazol-4-yl)-2-(phenoxy)acetamide: Contains a phenoxy group instead of a tolyloxy group.

    n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

  • The specific arrangement of the pyrazole ring and the m-tolyloxy group in n-(1h-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide may confer unique biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(1H-pyrazol-4-yl)acetamide

InChI

InChI=1S/C12H13N3O2/c1-9-3-2-4-11(5-9)17-8-12(16)15-10-6-13-14-7-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16)

InChI Key

ZBKXRENCEUWATR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CNN=C2

Origin of Product

United States

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